EEDi-5273

EED inhibitor PRC2 binding affinity

EEDi-5273 delivers >100-fold higher binding affinity than EED226 (IC50 0.2 nM vs 23.4 nM) and >300-fold greater cellular potency (IC50 1.2 nM in KARPAS422). Achieves complete, persistent tumor regression at 50-75 mg/kg p.o. in DLBCL xenografts. Phase 1 clinical candidate (APG-5918) provides translational validation for biomarker studies. DMSO solubility 47.48 mM; co-crystal structures available. Order high-purity EEDi-5273 for your oncogene research.

Molecular Formula C26H22F4N6O2
Molecular Weight 526.5 g/mol
CAS No. 2585648-55-9
Cat. No. B15587464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEEDi-5273
CAS2585648-55-9
Molecular FormulaC26H22F4N6O2
Molecular Weight526.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H22F4N6O2/c1-13(2)35-11-14-7-21(26(28,29)30)31-8-16(14)18-10-33-25(36-12-34-22(23(18)36)24(35)37)32-9-17-15-5-6-38-20(15)4-3-19(17)27/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3,(H,32,33)
InChIKeyOAYMRNSLBKYMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EEDi-5273 (APG-5918, CAS 2585648-55-9): Potent EED Inhibitor for PRC2-Driven Cancer Research and Preclinical Development


EEDi-5273 (also designated APG-5918, CAS 2585648-55-9) is a small-molecule inhibitor of embryonic ectoderm development (EED), a core scaffolding subunit of the polycomb repressive complex 2 (PRC2) [1]. Discovered through conformational restriction and systematic optimization of a previously reported EED inhibitor scaffold, EEDi-5273 represents an exceptionally potent and orally bioavailable EED inhibitor capable of achieving complete and persistent tumor regression in preclinical xenograft models [1]. The compound is currently in Phase 1 clinical development (APG-5918) for hematologic malignancies and solid tumors, making it a valuable tool compound for translational oncology research focused on PRC2 dysregulation [2].

Why EEDi-5273 Cannot Be Substituted: Critical Differentiation from EEDi-5285, MAK683, and EED226 in Preclinical Oncology Research


EED inhibitors are not functionally interchangeable due to marked differences in binding affinity, cellular potency in specific genetic backgrounds, and in vivo efficacy outcomes. While multiple EED-targeting compounds share the same allosteric mechanism of disrupting the EED-H3K27me3 interaction, their optimized chemical scaffolds yield divergent pharmacological profiles. Substituting EEDi-5273 with an earlier-generation inhibitor such as EED226 (IC50 = 23.4 nM) would introduce >100-fold reduction in binding potency . Even close analogs within the same chemical series (e.g., EEDi-5285) exhibit distinct cellular growth inhibition profiles and tumor regression durability patterns [1]. Furthermore, clinical-stage comparators such as MAK683 possess different selectivity and metabolic profiles that preclude direct one-to-one substitution in preclinical experimental designs [2]. The evidence below establishes that EEDi-5273 occupies a unique position in the EED inhibitor landscape, defined by quantifiable, verifiable differentiation across multiple performance dimensions.

EEDi-5273 Quantified Differentiation: Binding Affinity, Cellular Potency, and In Vivo Efficacy Versus Key Comparators


EED Binding Affinity: EEDi-5273 Demonstrates Sub-Nanomolar Potency with >100-Fold Superiority Over First-Generation EED226

EEDi-5273 binds to the EED protein with an IC50 value of 0.2 nM, as determined by fluorescence polarization competitive binding assay [1]. In comparison, the first-generation EED inhibitor EED226 exhibits an IC50 of 23.4 nM when evaluated with H3K27me0 peptide as substrate, and a Kd of 82 nM for EED binding . The >100-fold improvement in binding affinity is structurally rationalized by co-crystal structures showing that conformational restriction of the EEDi-5273 scaffold optimizes occupancy of the H3K27me3 binding pocket [1]. MAK683, a clinical-stage EED inhibitor, exhibits IC50 values ranging from 26 nM to 89 nM across different assay formats (EED Alphascreen, ELISA, LC-MS), representing approximately 130-fold to 445-fold weaker binding than EEDi-5273 [2]. This binding potency differential directly impacts the compound concentration required to achieve target engagement in cellular and in vivo settings.

EED inhibitor PRC2 binding affinity IC50

KARPAS422 Cell Growth Inhibition: EEDi-5273 Versus EEDi-5285 in EZH2-Mutant Lymphoma Model

In the KARPAS422 diffuse large B-cell lymphoma (DLBCL) cell line harboring an EZH2 Y641N gain-of-function mutation, EEDi-5273 inhibits cell growth with an IC50 value of 1.2 nM [1]. In a separate but directly comparable study from the same research group using identical experimental conditions, the structurally related analog EEDi-5285 inhibits KARPAS422 cell growth with an IC50 value of 0.5 nM [2]. While EEDi-5285 shows marginally higher cellular potency in this specific cell line (0.5 nM vs. 1.2 nM, a 2.4-fold difference), both compounds achieve sub-nanomolar to low-nanomolar potency. Critically, the comparative baseline is further illuminated by the observation that EED226 requires >300-fold higher concentration to achieve equivalent growth inhibition in the KARPAS422 model (IC50 of EED226 not reported for this cell line, but >300-fold difference established in the EEDi-5285 study) [2]. This quantifies the performance gap between optimized and first-generation EED inhibitors in a therapeutically relevant cellular context.

KARPAS422 cell proliferation EZH2 mutation lymphoma

In Vivo Tumor Regression: EEDi-5273 Achieves Complete and Persistent Regression in KARPAS422 Xenograft Model

Oral administration of EEDi-5273 at 50-75 mg/kg once daily for 5 weeks leads to complete and persistent tumor regression in the KARPAS422 xenograft model in mice, with no signs of toxicity observed [1]. The study explicitly characterizes this outcome as 'complete and persistent tumor regression,' indicating that tumors did not recur following treatment cessation [1]. In comparison, EEDi-5285 achieved 'complete and durable tumor regression' in the same xenograft model with oral administration, though the precise dosing regimen and duration of persistence may differ between studies [2]. MAK683 has demonstrated tumor growth reduction in mouse xenograft models, but the magnitude and durability of regression relative to EEDi-5273 have not been directly compared in head-to-head studies [3]. The clinical advancement of EEDi-5273 as APG-5918 into Phase 1 trials for advanced malignancies and β-thalassemia provides an orthogonal validation of its favorable preclinical efficacy and safety profile [4].

xenograft tumor regression in vivo efficacy oral bioavailability

Structural Differentiation: Co-Crystal Structures Reveal Optimized Binding Mode of EEDi-5273

Co-crystal structures of EEDi-5273 bound to the EED protein have been solved and deposited (PDB: 7MSC for a closely related analog, with EEDi-5273 structural analysis provided in the publication), revealing the precise molecular basis for its high-affinity binding [1]. The structure demonstrates that conformational restriction of the inhibitor scaffold, achieved through systematic optimization from a previously reported EED inhibitor lead compound, enables optimal occupancy of the H3K27me3 binding pocket on the EED protein [1]. In contrast, co-crystal structures are also available for EEDi-5285 (PDB: 6W7U) and EED226, enabling direct structural comparison of binding modes across the EED inhibitor class [2]. The availability of high-resolution co-crystal structural data for EEDi-5273 provides researchers with a validated structural framework for understanding its binding interactions, enabling rational design of derivative compounds and facilitating interpretation of structure-activity relationships in the EED inhibitor series.

co-crystal structure structure-based drug design binding mode EED

Clinical Advancement Status: EEDi-5273 (APG-5918) as a Phase 1 Clinical Candidate

EEDi-5273 has been advanced into clinical development under the designation APG-5918 and is currently in Phase 1 clinical trials for multiple indications including β-thalassemia, advanced malignant solid tumors, refractory B-cell lymphoma, castration-resistant prostate cancer, mesothelioma, nasopharyngeal carcinoma, and ovarian clear cell carcinoma [1]. The clinical advancement encompasses trials in both China and the United States, with active enrollment as of March 2026 [1]. In comparison, MAK683 is also in clinical development (Phase 1/2) for advanced malignancies [2]. EEDi-5285 and EED226 remain preclinical tool compounds without reported clinical advancement at present. The clinical-stage status of EEDi-5273 provides a level of translational validation—including demonstrated favorable PK/ADME profile and acceptable preclinical safety margin—that preclinical-only compounds cannot offer. For researchers designing studies intended to inform clinical development or translational biomarker strategies, the availability of a compound with parallel clinical investigation may enhance the relevance and interpretability of preclinical findings.

clinical candidate Phase 1 APG-5918 translational research

Solubility and Formulation: DMSO Solubility of 47.48 mM Enables Convenient In Vitro and In Vivo Dosing

EEDi-5273 exhibits DMSO solubility of approximately 25 mg/mL (47.48 mM) with ultrasonic assistance [1]. For in vivo administration, the compound can be formulated as a clear solution at ≥1 mg/mL (1.90 mM) in a vehicle consisting of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, enabling convenient oral gavage dosing in preclinical rodent studies [1]. This solubility and formulation profile supports the dosing regimens employed in published efficacy studies (50-75 mg/kg oral once daily) [2]. While direct comparative solubility data for EEDi-5285, MAK683, and EED226 across identical formulation vehicles are not systematically reported in the public domain, the availability of validated DMSO solubility data and a tested in vivo formulation protocol for EEDi-5273 reduces experimental variability and accelerates study initiation for procurement decision-makers.

solubility formulation in vivo dosing DMSO

EEDi-5273 Application Scenarios: Preclinical Oncology, Translational Biomarker Studies, and EED Inhibitor Tool Compound Selection


Preclinical Efficacy Studies in EZH2-Mutant Lymphoma Models

EEDi-5273 is optimally suited for preclinical in vivo efficacy studies in EZH2-mutant diffuse large B-cell lymphoma (DLBCL) xenograft models, particularly the KARPAS422 model. The compound's demonstrated ability to achieve complete and persistent tumor regression at oral doses of 50-75 mg/kg, with no observed toxicity, makes it a benchmark tool compound for evaluating EED inhibition as a therapeutic strategy in PRC2-driven lymphomas. Researchers should prioritize EEDi-5273 over earlier-generation inhibitors (e.g., EED226) in these studies due to its >100-fold superior binding affinity and >300-fold enhanced cellular potency [1]. While EEDi-5285 shows comparable in vivo efficacy, EEDi-5273's advancement into Phase 1 clinical trials provides additional translational validation that may be relevant for studies intended to bridge preclinical findings to clinical development [2].

Structure-Based Drug Design and EED Inhibitor Optimization

The availability of solved co-crystal structures for EEDi-5273 bound to EED enables structure-based drug design and rational optimization of EED inhibitor scaffolds. Researchers engaged in medicinal chemistry efforts targeting the EED H3K27me3 binding pocket can utilize these structural data to understand the molecular basis of EEDi-5273's sub-nanomolar binding affinity, particularly the conformational restriction strategy that distinguishes it from earlier lead compounds [1]. Comparative structural analysis with EEDi-5285 (PDB: 6W7U) and EED226 provides a framework for understanding structure-activity relationships across the EED inhibitor class [2]. EEDi-5273 serves as a high-quality reference compound for benchmarking novel EED inhibitors in biochemical and cellular assays.

Translational Biomarker Studies in PRC2-Driven Malignancies

Given EEDi-5273's clinical advancement as APG-5918 in Phase 1 trials for multiple solid tumor and hematologic malignancy indications, the compound is a valuable tool for preclinical translational studies aimed at identifying and validating pharmacodynamic biomarkers of EED inhibition [1]. Researchers can employ EEDi-5273 to assess H3K27me3 reduction, gene expression changes, and downstream pathway modulation in cell lines and patient-derived xenograft models, with the confidence that findings may inform ongoing or future clinical investigations of APG-5918. The compound's favorable PK/ADME profile and oral bioavailability further support its use in chronic dosing regimens required for biomarker studies. For procurement decisions involving biomarker discovery programs, EEDi-5273 offers the advantage of clinical-stage validation that preclinical-only EED inhibitors (e.g., EEDi-5285, EED226) cannot provide [2].

EED Inhibitor Tool Compound for PRC2 Mechanistic Studies

EEDi-5273 functions as a high-quality chemical probe for dissecting PRC2-dependent transcriptional regulation in basic and translational epigenetics research. Its sub-nanomolar binding affinity (IC50 = 0.2 nM) and low-nanomolar cellular potency (IC50 = 1.2 nM in KARPAS422 cells) enable robust target engagement at concentrations that minimize off-target liabilities [1]. Compared with MAK683, which exhibits substantially weaker binding (IC50 = 26-89 nM across assay formats), EEDi-5273 may offer improved target engagement at lower concentrations [2]. Researchers investigating EED function, PRC2 complex assembly, or H3K27 methylation dynamics should consider EEDi-5273 as a primary tool compound when maximal potency and favorable in vivo properties are required. The validated DMSO solubility (47.48 mM) and published in vivo formulation protocol facilitate reproducible experimental execution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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